molecular formula C10H12BrNO3S B5067062 [(4-Bromo-3-methoxyphenyl)sulfonyl]prop-2-enylamine

[(4-Bromo-3-methoxyphenyl)sulfonyl]prop-2-enylamine

Cat. No.: B5067062
M. Wt: 306.18 g/mol
InChI Key: YPJQSPZWQKYXGQ-UHFFFAOYSA-N
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Description

[(4-Bromo-3-methoxyphenyl)sulfonyl]prop-2-enylamine is an organic compound characterized by the presence of a bromo, methoxy, and sulfonyl group attached to a phenyl ring, which is further connected to a prop-2-enylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-3-methoxyphenyl)sulfonyl]prop-2-enylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Sulfonylation: The addition of a sulfonyl group to the bromo-methoxyphenyl intermediate using sulfonyl chloride in the presence of a base such as pyridine.

    Amination: The final step involves the reaction of the sulfonylated intermediate with prop-2-enylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-3-methoxyphenyl)sulfonyl]prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

[(4-Bromo-3-methoxyphenyl)sulfonyl]prop-2-enylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Bromo-3-methoxyphenyl)sulfonyl]prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the bromo and methoxy groups can modulate the compound’s binding affinity and specificity. The prop-2-enylamine moiety may facilitate the compound’s entry into cells and its subsequent biological activity.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Bromo-3-methoxyphenyl)sulfonyl]morpholine
  • [(4-Bromo-3-methoxyphenyl)sulfonyl]piperazine
  • [(4-Bromo-3-methoxyphenyl)sulfonyl]benzene

Uniqueness

[(4-Bromo-3-methoxyphenyl)sulfonyl]prop-2-enylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-enylamine moiety differentiates it from other similar compounds, potentially enhancing its cellular uptake and interaction with molecular targets.

Properties

IUPAC Name

4-bromo-3-methoxy-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3S/c1-3-6-12-16(13,14)8-4-5-9(11)10(7-8)15-2/h3-5,7,12H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJQSPZWQKYXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCC=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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